
Kdm2B-IN-4
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Overview
Description
Kdm2B-IN-4 is a selective inhibitor of the histone demethylase KDM2B, an enzyme involved in epigenetic regulation by removing methyl groups from lysine residues on histone proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KDM2B-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
- Formation of the core naphthalene structure.
- Introduction of the acetonitrile group.
- Addition of the piperidinyl and cyclobutyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-purity reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: KDM2B-IN-4 can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
Cancer Research Applications
KDM2B has been implicated in various cancers, serving as both a potential biomarker and therapeutic target.
- Regulation of Tumor Suppressor Genes : KDM2B has been shown to repress the expression of tumor suppressor genes such as p16^Ink4a and p19^Arf. By doing so, it promotes cell proliferation and survival, particularly in cancerous cells. Studies indicate that overexpression of KDM2B can lead to enhanced tumor growth in models of lung cancer and leukemia .
- Stem Cell Reprogramming : KDM2B facilitates the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by enhancing the expression of key transcription factors like Oct4 and Sox2. This property may have implications for regenerative medicine and cancer therapy, where reprogramming could be utilized to generate healthy tissues or manipulate tumor cells .
- Metabolic Regulation in Cancer : Recent research highlights KDM2B's role in regulating metabolic pathways associated with oxidative stress resistance. In basal-like breast cancer cell lines, knockdown of KDM2B sensitizes cells to oxidative stress by altering glutathione metabolism, suggesting that targeting KDM2B could enhance the efficacy of existing chemotherapeutic agents .
Mechanistic Insights into KDM2B Functionality
Understanding the mechanisms through which KDM2B operates is crucial for its application in therapeutics.
- Transcriptional Networks : KDM2B interacts with various transcription factors such as MYC and ATF4, forming networks that regulate the expression of metabolic enzymes. This interaction is significant for understanding how KDM2B influences cellular metabolism in cancer .
- DNA Damage Response : Research indicates that KDM2B plays a role in enhancing DNA damage response mechanisms. Silencing KDM2B leads to increased DNA damage markers, highlighting its protective role in maintaining genomic integrity within cancer cells .
Therapeutic Implications
The modulation of KDM2B activity presents several therapeutic avenues:
- Targeting KDM2B for Cancer Therapy : Given its role in promoting tumorigenesis, inhibitors of KDM2B could serve as potential anticancer agents. Compounds that selectively inhibit KDM2B may reduce tumor growth by reactivating suppressed tumor suppressor genes .
- Metabolic Vulnerabilities : The metabolic vulnerabilities identified through the study of KDM2B may lead to novel therapeutic strategies that exploit these weaknesses in specific cancer subtypes, particularly triple-negative breast cancers .
Case Study 1: Breast Cancer
In a study involving basal-like breast cancer cell lines, researchers demonstrated that knockdown of KDM2B decreased glutathione levels, making cells more susceptible to oxidative stress. This finding suggests that targeting KDM2B could enhance sensitivity to chemotherapy agents that induce oxidative damage .
Case Study 2: Leukemia
Transgenic mouse models overexpressing KDM2B developed myeloid and B-lymphocytic leukemias, indicating that elevated levels of this demethylase contribute significantly to leukemogenesis. The study elucidated the molecular mechanisms linking KDM2B to oncogenic pathways, reinforcing its potential as a therapeutic target .
Mechanism of Action
KDM2B-IN-4 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include lysine residues on histone proteins, specifically histone H3 at lysine 36 (H3K36) and lysine 4 (H3K4). The pathways involved in its mechanism of action include the regulation of gene transcription and chromatin remodeling .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₄H₂₈N₂O₂
- Molecular Weight : 376.49 g/mol
- CAS Number : 1966933-85-6
- Solubility : 20 mg/mL in DMSO at 25°C
- Storage Conditions : Powder stable at -20°C for 3 years; dissolved form stable at -80°C for 6 months .
Kdm2B-IN-4 demonstrates inhibitory activity by binding to the catalytic domain of KDM2B, thereby blocking its demethylase function. This mechanism disrupts chromatin remodeling processes, leading to altered gene expression profiles conducive to cancer cell apoptosis or differentiation .
Comparison with Similar Compounds
Target Specificity
This compound specifically targets KDM2B, a member of the JmjC-domain-containing demethylase family. In contrast, Zavondemstat (QC8222; TACH 101) and its L-lysine derivative inhibit KDM4D, another JmjC-domain enzyme involved in histone demethylation. While both compounds target epigenetic regulators, their distinct enzyme specificity suggests divergent therapeutic applications:
This target divergence underscores the importance of enzyme-substrate selectivity in drug development for precision oncology .
Structural and Molecular Properties
A comparative analysis of molecular features reveals differences that may influence pharmacokinetics and binding affinity:
Property | This compound | Zavondemstat |
---|---|---|
Molecular Formula | C₂₄H₂₈N₂O₂ | Not reported |
Molecular Weight | 376.49 g/mol | Not reported |
Target | KDM2B | KDM4D |
CAS Number | 1966933-85-6 | Not reported |
The lack of structural data for Zavondemstat limits direct comparisons, but this compound’s smaller molecular weight (376.49 g/mol) may enhance cellular permeability compared to bulkier inhibitors .
Solubility and Stability
- This compound : Soluble in DMSO (20 mg/mL), with stability dependent on storage temperature. This solubility profile facilitates in vitro assays but may require formulation optimization for in vivo use .
- Challenges in chemical analysis of such compounds (e.g., batch variability, extraction inefficiencies) may contribute to data gaps .
Biological Activity
Kdm2B-IN-4 is a compound that has garnered attention for its potential role in modulating the activity of KDM2B, an important histone demethylase implicated in various biological processes, including cancer progression and metabolic regulation. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
Overview of KDM2B
KDM2B (lysine-specific demethylase 2B) is a member of the Jumonji domain-containing family of proteins that demethylate lysine residues on histones. It plays a critical role in gene regulation by modifying chromatin structure and influencing transcriptional activity. KDM2B has been identified as an oncogene in several cancers, including triple-negative breast cancer (TNBC) and colorectal cancer (CRC), where it regulates key metabolic pathways and stemness characteristics in tumor cells .
Regulation of Transcriptional Networks
KDM2B functions primarily as a transcriptional activator rather than a repressor. It interacts with transcription factors such as MYC and ATF4 to enhance chromatin accessibility and promote the expression of genes involved in metabolic pathways . This regulation is particularly significant in TNBC, where KDM2B's activity correlates with poor prognosis due to its role in metabolic adaptation to oxidative stress .
Involvement in Inflammatory Responses
Research has shown that KDM2B modulates inflammatory pathways, particularly through its interaction with the TLR4/NF-κB axis. Overexpression of KDM2B has been linked to reduced levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), thereby mitigating myocardial ischemia-reperfusion injury . This suggests that KDM2B has protective roles in inflammatory contexts.
Study on Triple-Negative Breast Cancer
In a study examining the role of KDM2B in TNBC, researchers found that knockdown of KDM2B led to decreased levels of glutathione (GSH), sensitizing cells to reactive oxygen species (ROS) inducers. This highlights KDM2B's role in regulating cellular redox state and suggests potential therapeutic vulnerabilities in TNBC .
Myocardial Ischemia-Reperfusion Injury
A rat model demonstrated that overexpression of KDM2B significantly improved outcomes following myocardial ischemia-reperfusion injury by downregulating inflammatory markers. This indicates that targeting KDM2B could be a viable strategy for protecting cardiac tissue from ischemic damage .
Colorectal Cancer Stemness Regulation
In CRC, high expression levels of KDM2B were associated with advanced tumor stages. Downregulation of KDM2B resulted in reduced cell proliferation and migration, implicating it as a key regulator of cancer stemness markers such as CD44 and CD133. The interaction between KDM2B and EZH2 was also highlighted as a potential prognostic marker for CRC patients .
Data Tables
Study | Model | Findings | Implications |
---|---|---|---|
TNBC Study | MDA-MB-231 Cells | Knockdown reduced GSH; increased ROS sensitivity | Potential therapeutic target for oxidative stress response |
Myocardial Injury | Rat Model | Overexpression reduced inflammatory cytokines | Suggests protective role against cardiac injury |
CRC Study | CRC Cell Lines | Downregulation decreased proliferation; reduced stemness markers | Indicates potential for targeted therapy |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Kdm2B-IN-4, and how do they influence experimental handling?
this compound has a molecular weight of 376.49 g/mol (C₂₄H₂₈N₂O₂) and is typically stored as a solid at -20°C (powder) or -80°C (dissolved in DMSO). Its solubility in DMSO at 25°C is 20 mg/mL, which is critical for preparing stock solutions. Researchers should validate solubility using techniques like dynamic light scattering (DLS) or HPLC to ensure stability .
Q. How should researchers design experiments to assess this compound’s inhibitory activity against KDM2B?
Use dose-response assays (e.g., IC₅₀ determination) with recombinant KDM2B enzymes and histone substrates. Include positive controls (e.g., known inhibitors) and negative controls (e.g., DMSO-only treatments). Monitor demethylation activity via immunoblotting for H3K36me2/me1 or fluorogenic assays. Optimize incubation times based on enzyme kinetics .
Q. What are the best practices for literature reviews on this compound’s role in cancer research?
Focus on peer-reviewed journals using databases like PubMed or Web of Science. Search terms: "this compound," "KDM2B inhibition," and "cancer epigenetics." Prioritize studies that report molecular mechanisms (e.g., apoptosis, cell cycle arrest) and cross-reference with repositories like ChEMBL for activity data .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across cancer cell lines be resolved?
Conduct systematic meta-analyses to identify variables such as cell line genetic backgrounds, assay conditions, or off-target effects. Use CRISPR-based KDM2B knockout models as comparators to isolate compound-specific effects. Statistical tools like ANOVA with post-hoc tests can quantify variability .
Q. What methodologies are recommended for studying this compound’s synergies with other epigenetic therapies?
Employ combination index (CI) analysis via the Chou-Talalay method. Test co-treatment with DNA methyltransferase inhibitors (e.g., decitabine) or HDAC inhibitors. Monitor synergistic effects using transcriptomics (RNA-seq) or chromatin immunoprecipitation (ChIP-seq) to map epigenetic changes .
Q. How can researchers address solubility limitations of this compound in in vivo models?
Formulate the compound using biocompatible solvents like PEG-400 or cyclodextrin-based carriers. Validate bioavailability via pharmacokinetic profiling (plasma half-life, tissue distribution). Compare efficacy against vehicle controls in xenograft models .
Q. What strategies ensure reproducibility in this compound studies?
Document batch-specific purity (HPLC ≥95%), storage conditions, and reconstitution protocols. Share raw data (e.g., dose-response curves) in public repositories like Figshare. Adopt standardized protocols from consortia like the Structural Genomics Consortium (SGC) .
Q. Methodological and Ethical Considerations
Q. How should researchers handle discrepancies between in vitro and in vivo results for this compound?
Re-evaluate experimental parameters: in vitro assays may lack tumor microenvironment complexity. Use patient-derived organoids or 3D co-culture systems to bridge the gap. Incorporate metabolomics to assess compound degradation in vivo .
Q. What ethical guidelines apply to this compound research involving animal models?
Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval. Include power analyses to minimize animal use and report adverse events transparently .
Q. How can researchers integrate this compound findings into broader epigenetic drug discovery pipelines?
Use cheminformatics tools (e.g., molecular docking with KDM2B’s catalytic domain) to refine structure-activity relationships (SAR). Collaborate with medicinal chemists to optimize bioavailability and selectivity. Publish negative results to inform future studies .
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[6-[(3S,4S)-1-cyclobutyl-4-methylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C24H28N2O2/c1-16-11-13-26(19-4-3-5-19)15-22(16)24(27)18-6-8-20-17(14-18)7-9-23(28-2)21(20)10-12-25/h6-9,14,16,19,22H,3-5,10-11,13,15H2,1-2H3/t16-,22+/m0/s1 |
InChI Key |
BJDGGDWQTYWFQS-KSFYIVLOSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Canonical SMILES |
CC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Origin of Product |
United States |
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